Cas no 2180145-76-8 ((2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid)
(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-fluoropyridin-3-yl)prop-2-enoic acid
- (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid
- Z2648955700
- 2-Propenoic acid, 3-(2-fluoro-3-pyridinyl)-, (2E)-
-
- MDL: MFCD26711462
- Inchi: 1S/C8H6FNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H,11,12)/b4-3+
- InChI Key: GFHFUCLDRXGLLH-ONEGZZNKSA-N
- SMILES: FC1C(/C=C/C(=O)O)=CC=CN=1
Computed Properties
- Exact Mass: 167.03825660 g/mol
- Monoisotopic Mass: 167.03825660 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 167.14
- XLogP3: 1.2
- Topological Polar Surface Area: 50.2
(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21989053-0.05g |
(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid |
2180145-76-8 | 95% | 0.05g |
$229.0 | 2023-09-16 | |
| Enamine | EN300-21989053-0.1g |
(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid |
2180145-76-8 | 95% | 0.1g |
$342.0 | 2023-09-16 | |
| Enamine | EN300-21989053-0.25g |
(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid |
2180145-76-8 | 95% | 0.25g |
$487.0 | 2023-09-16 | |
| Enamine | EN300-21989053-0.5g |
(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid |
2180145-76-8 | 95% | 0.5g |
$768.0 | 2023-09-16 | |
| Enamine | EN300-21989053-1.0g |
(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid |
2180145-76-8 | 95% | 1.0g |
$986.0 | 2023-07-10 | |
| Enamine | EN300-21989053-2.5g |
(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid |
2180145-76-8 | 95% | 2.5g |
$1931.0 | 2023-09-16 | |
| Enamine | EN300-21989053-5.0g |
(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid |
2180145-76-8 | 95% | 5.0g |
$2858.0 | 2023-07-10 | |
| Enamine | EN300-21989053-10.0g |
(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid |
2180145-76-8 | 95% | 10.0g |
$4236.0 | 2023-07-10 | |
| Enamine | EN300-21989053-1g |
(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid |
2180145-76-8 | 95% | 1g |
$986.0 | 2023-09-16 | |
| Enamine | EN300-21989053-5g |
(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid |
2180145-76-8 | 95% | 5g |
$2858.0 | 2023-09-16 |
(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid
(2E)-3-(2-Fluoropyridin-3-yl)prop-2-enoic Acid (CAS No. 2180145-76-8): A Comprehensive Overview
(2E)-3-(2-Fluoropyridin-3-yl)prop-2-enoic acid (CAS No. 2180145-76-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid.
Chemical Structure and Properties
(2E)-3-(2-Fluoropyridin-3-yl)prop-2-enoic acid is a substituted pyridine derivative with a fluoro substituent at the 2-position of the pyridine ring and a propenoic acid moiety. The compound's molecular formula is C9H7FO2, and it has a molecular weight of 166.15 g/mol. The presence of the fluoro group imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity.
The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various chemical reactions and biological assays. Its stability under different conditions, including pH and temperature, has been extensively studied to ensure its reliability in experimental settings.
Synthesis Methods
The synthesis of (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid has been reported using several approaches, each with its own advantages and limitations. One common method involves the condensation of 3-bromopyridine with an appropriate aldehyde or ketone, followed by a Wittig reaction to introduce the propenoic acid moiety. Another approach utilizes a Heck coupling reaction between a 3-halopyridine derivative and an acrylic acid ester, followed by hydrolysis to yield the final product.
A recent study published in the Journal of Organic Chemistry described a highly efficient one-pot synthesis method that combines palladium-catalyzed cross-coupling with in situ hydrolysis. This method not only simplifies the synthetic route but also improves the overall yield and purity of (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid.
Biological Activities
The biological activities of (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid have been extensively investigated in both in vitro and in vivo studies. One of the most notable findings is its potent anti-inflammatory properties. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages.
In addition to its anti-inflammatory effects, (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid has shown promise as an anticancer agent. A study published in Cancer Research reported that this compound selectively induces apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2.
Clinical Applications and Future Prospects
The potential clinical applications of (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid are diverse and promising. Ongoing clinical trials are evaluating its efficacy in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preliminary results have shown significant improvements in disease symptoms and quality of life for patients receiving this compound.
In the field of oncology, preclinical studies have identified several lead compounds derived from (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid that exhibit enhanced potency and selectivity against cancer cells. These derivatives are currently being optimized for clinical development.
Conclusion
(2E)-3-(2-fluoropyridin-3-yl)prop-2-enonic acid (CAS No. 2180145-76-8) is a versatile compound with a wide range of potential applications in medicine. Its unique chemical structure confers valuable properties that make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its biological activities and therapeutic potential, paving the way for future advancements in the treatment of inflammatory diseases and cancer.
2180145-76-8 ((2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)